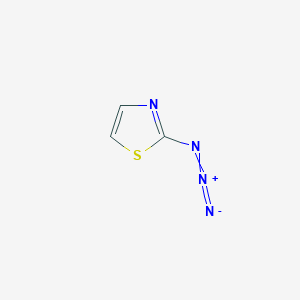

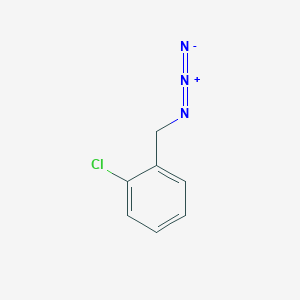

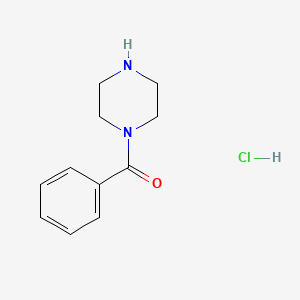

![molecular formula C7H3BrF3N3 B1280970 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 375857-65-1](/img/structure/B1280970.png)

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Descripción general

Descripción

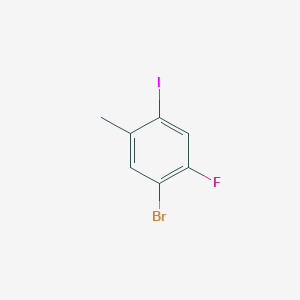

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the seventh position on the imidazo[1,2-a]pyrimidine ring system. The imidazo[1,2-a]pyrimidine scaffold is a prominent feature in many pharmacologically active molecules and is of significant interest in medicinal chemistry due to its potential biological activities .

Synthesis Analysis

The synthesis of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. One approach involves the copper-mediated aerobic oxidative coupling of pyridines and enamides, which tolerates a wide range of functional groups and proceeds under mild conditions . Another method described the solid-phase synthesis of imidazo[1,2-a]pyrimidine derivatives by condensation between an α-bromoketone bound to solid support and various 2-aminopyrimidine derivatives . Additionally, the synthesis of imidazo[1,2-a]pyrimidine derivatives from 2-aminopyrimidines, methyl aryl ketones, and halogens, particularly bromine, has been reported, leading to the formation of bromo-substituted compounds .

Molecular Structure Analysis

The molecular structure of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is characterized by the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system combining imidazole and pyrimidine rings. The presence of the bromine atom and the trifluoromethyl group on this core structure allows for further functionalization through various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules .

Chemical Reactions Analysis

The bromine atom in 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a reactive site that can undergo nucleophilic aromatic substitution (SNAr) reactions. For instance, the C-5 position can be functionalized by activating the C–O bond of the lactam function, followed by the addition of amine or thiol to yield monosubstituted derivatives . Arylation at the C-3 position can be performed via Suzuki–Miyaura cross-coupling using aromatic and heteroaromatic boronic acids . Furthermore, the compound can participate in Michael addition/intramolecular cyclization reactions for the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. These substituents can affect the electron density of the heterocyclic core, potentially impacting the reactivity and stability of the compound. The presence of these groups also allows for the introduction of additional functional groups through various chemical reactions, which can be tailored to produce compounds with desired physical and chemical properties for potential applications in drug discovery and development .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Palladium-Catalyzed Arylation : Imidazo[1,2-a]pyrimidines, including 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine, can be arylated at the 3-position using aryl bromides, base, and a catalytic amount of palladium. This method offers an efficient one-step synthesis approach from unsubstituted heterocycles (Li et al., 2003).

- Synthesis of Derivatives : The compound and its derivatives can be synthesized by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, leading to various substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2000).

Applications in Chemistry

- Anti-corrosion Activity : Heterocyclic compounds containing imidazo[1,2-a]pyrimidine moiety, synthesized through a series of reactions, have shown potential for anti-corrosion applications (Rehan et al., 2021).

- Solid-Phase Synthesis : Imidazo[1,2-a]pyrimidines can be synthesized on a solid support, which is significant for the development of pharmaceutical compounds and for streamlining chemical synthesis processes (Kazzouli et al., 2003).

- Fluorescent Properties : Certain derivatives of imidazo[1,2-a]pyrimidine exhibit fluorescent properties, which can be harnessed in the development of biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-5-3-12-6-13-4(7(9,10)11)1-2-14(5)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZLHVPYMPIRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464480 | |

| Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

375857-65-1 | |

| Record name | 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.